Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate
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Description
Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C13H8ClF3N4O2S and its molecular weight is 376.74 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate is a synthetic compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry and agrochemicals.
- Molecular Formula : C₁₃H₈ClF₃N₄O₂S
- Molecular Weight : 376.74 g/mol
- CAS Number : 148367-88-8
- Density : 1.55 g/cm³
- Boiling Point : 421.9°C at 760 mmHg
- LogP : 3.16448 (indicating moderate lipophilicity)
These properties suggest that the compound may have favorable interactions within biological systems, enhancing its potential therapeutic effects.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. This compound has shown cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited compared to other derivatives in the same class .
A study highlighted the synthesis of novel thiadiazole derivatives that demonstrated potent antitumor activity against human cancer cell lines, including K562 (chronic myelogenous leukemia) and HT-29 (colon cancer) cells. These compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Activity
Thiadiazole compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. The presence of the trifluoromethyl group is thought to enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against microbial pathogens .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the thiadiazole ring structure allows for interactions with various biological targets. The sulfur atom in the thiadiazole ring may facilitate membrane permeability and enhance binding affinity to proteins involved in cell signaling pathways related to cancer progression and microbial resistance .
Case Studies
Several studies have explored the biological activity of similar thiadiazole derivatives:
- Antitumor Effects : A derivative with a similar structure was found to inhibit the Abl protein kinase with an IC50 value of 7.4 µM and displayed selective activity against Bcr-Abl positive K562 cells. This suggests potential for targeted cancer therapies .
- Antimicrobial Evaluation : Another study reported that thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Summary of Biological Activities
Activity Type | Evidence Level | Notable Findings |
---|---|---|
Anticancer | Moderate | Cytotoxic effects on K562 and HT-29 cell lines |
Antimicrobial | Preliminary | Potential antibacterial and antifungal properties |
Mechanism | Hypothetical | Interaction with cellular membranes and proteins |
Properties
IUPAC Name |
ethyl 4-[4-chloro-2-(trifluoromethyl)phenyl]-5-cyanoimino-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2S/c1-2-23-11(22)10-20-21(12(24-10)19-6-18)9-4-3-7(14)5-8(9)13(15,16)17/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNMKXKAVBIYBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=NC#N)S1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375715 |
Source
|
Record name | Ethyl (5Z)-4-[4-chloro-2-(trifluoromethyl)phenyl]-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148367-88-8 |
Source
|
Record name | Ethyl (5Z)-4-[4-chloro-2-(trifluoromethyl)phenyl]-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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